

Physical and chemical properties of 4- Phosphonobutyric acid

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Compound of Interest

Compound Name: **4-Phosphonobutyric acid**

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An In-Depth Technical Guide to the Physical and Chemical Properties of **4-Phosphonobutyric Acid**

Introduction

4-Phosphonobutyric acid, also known as (3-carboxypropyl)phosphonic acid, is a bifunctional organic molecule of significant interest in chemical synthesis and materials science. Its structure is characterized by a four-carbon aliphatic chain terminating in two distinct acidic functional groups: a carboxylic acid (-COOH) and a phosphonic acid (-PO(OH)₂). This unique arrangement imparts a range of valuable properties, including high polarity, water solubility, and the ability to coordinate with metal ions. These characteristics make it a versatile building block for the synthesis of more complex molecules, including analogues of biologically active compounds and functionalized materials. This guide provides a comprehensive overview of the core physical and chemical properties of **4-phosphonobutyric acid**, details experimental protocols for its characterization, and explores its applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The dual acidic nature of **4-phosphonobutyric acid** governs its physical and chemical behavior. The phosphonic acid group is diprotic, meaning it can donate two protons, while the carboxylic acid group is monoprotic. This results in a molecule with multiple ionization states, heavily dependent on the pH of the surrounding medium.

Data Presentation: Core Physical and Chemical Properties

Property	Value	Source
IUPAC Name	4-phosphonobutanoic acid	[1]
CAS Number	4378-43-2	[1] [2]
Molecular Formula	C ₄ H ₉ O ₅ P	[1] [2]
Molecular Weight	168.08 g/mol	[1]
Purity	≥98% (typical commercial)	[2]
Topological Polar Surface Area (TPSA)	94.83 Å ²	[2]
Hydrogen Bond Donors	3	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	4	[2]
Storage	Sealed in dry, 2-8°C	[2]

Chemical Structure and Spectroscopic Profile

The reactivity and interaction of **4-phosphonobutyric acid** are direct consequences of its molecular structure. Spectroscopic methods are essential for confirming this structure and assessing purity.

Structure:

Infrared (IR) Spectroscopy

The IR spectrum of **4-phosphonobutyric acid** is characterized by the distinct absorption bands of its functional groups.

- O-H Stretch (Carboxylic Acid): A very broad and strong band is expected in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[\[3\]](#)

- C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1700-1725 cm^{-1} .
- P=O Stretch (Phosphonic Acid): A strong band is anticipated in the range of 1200-1300 cm^{-1} .
- P-O-H Stretch (Phosphonic Acid): Broad absorptions are expected between 2500-2700 cm^{-1} and also in the 2100-2300 cm^{-1} region.
- O-H Bending and P-O Stretching: Additional bands can be found in the fingerprint region below 1300 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum would display signals corresponding to the aliphatic chain protons. The protons adjacent to the carboxylic acid and phosphonic acid groups will be deshielded and appear at a higher chemical shift, and will likely show coupling to the phosphorus atom.
- ^{13}C NMR: The carbon spectrum will show four distinct signals for the butyl chain carbons, with the carboxyl carbon appearing significantly downfield (>170 ppm).
- ^{31}P NMR: The phosphorus NMR spectrum is a powerful tool for characterizing phosphonic acids. A single resonance is expected, and its chemical shift provides information about the chemical environment of the phosphorus atom. The coupling between phosphorus and adjacent protons ($^2\text{J}_{\text{P-H}}$) is also a key diagnostic feature.

Chemical Reactivity and Applications

The chemistry of **4-phosphonobutyric acid** is dominated by its two acidic functional groups.

- Acidity and pKa: Phosphonic acids are generally stronger acids than their carboxylic acid counterparts.^[4] The first dissociation of the phosphonic acid group (pKa1) is highly acidic, typically in the range of 1-2.5.^[5] The second phosphonic acid dissociation (pKa2) and the carboxylic acid dissociation occur at higher pH values.^{[4][5][6]} The precise determination of these pKa values is crucial for applications in biological systems and materials science.
- Reactivity:

- Esterification and Amide Formation: Both the carboxylic and phosphonic acid groups can undergo reactions to form esters or amides, allowing for the covalent attachment of **4-phosphonobutyric acid** to other molecules or surfaces.
- Metal Chelation: The phosphonate group is an excellent ligand for a variety of metal ions, making this molecule useful in the development of coordination polymers, surface modifiers, and scale inhibitors.
- Applications in Research and Drug Development: While **4-phosphonobutyric acid** itself is primarily a synthetic building block, its structural motif is found in biologically active molecules. For example, the aminated version, 2-amino-**4-phosphonobutyric acid** (AP4), is a well-known and potent agonist for group III metabotropic glutamate receptors (mGluRs).[\[7\]](#) [\[8\]](#)[\[9\]](#)[\[10\]](#) This highlights the potential of using **4-phosphonobutyric acid** as a scaffold for designing novel ligands targeting these and other receptors. Its derivatives have been explored for their antibacterial properties as well.[\[11\]](#)[\[12\]](#)

Experimental Protocol: Potentiometric Titration for pKa Determination

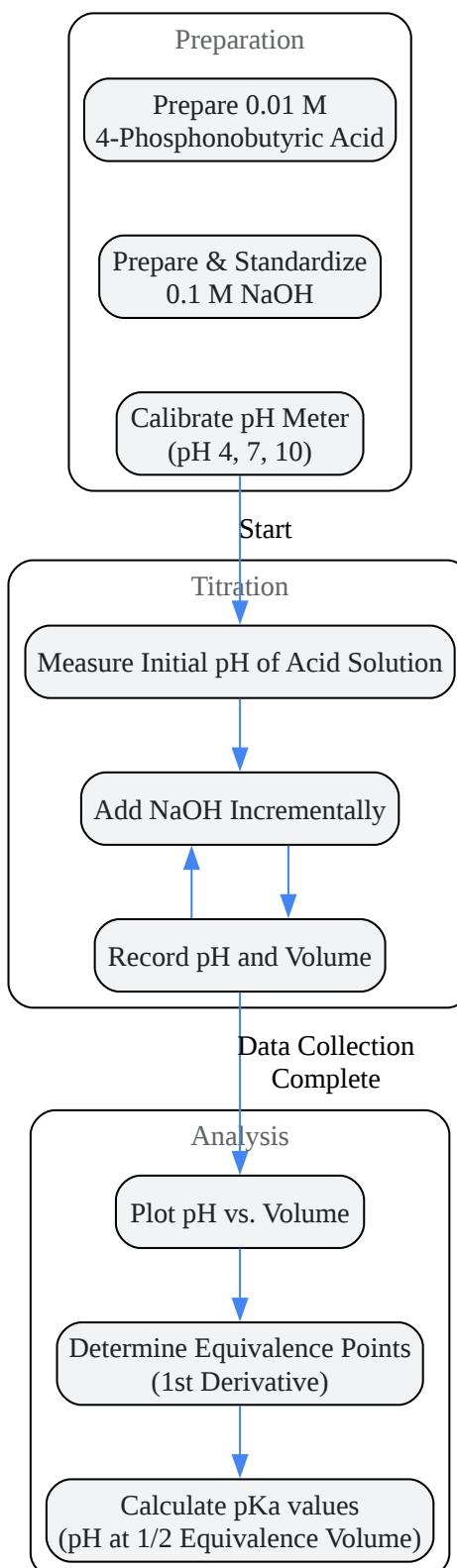
The determination of the acid dissociation constants (pKa values) is fundamental to understanding the behavior of **4-phosphonobutyric acid** in solution. Potentiometric titration is a reliable and accurate method for this purpose.

Methodology

- Preparation of Solutions:
 - Prepare an aqueous solution of **4-phosphonobutyric acid** with a precisely known concentration (e.g., 0.01 M).
 - Prepare a standardized solution of a strong base, typically carbonate-free 0.1 M sodium hydroxide (NaOH).
- Titration Setup:
 - Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

- Place a known volume of the **4-phosphonobutyric acid** solution into a beaker with a magnetic stir bar.
- Immerse the calibrated pH electrode and a temperature probe into the solution.
- Titration Procedure:
 - Record the initial pH of the solution.
 - Add small, precise increments of the standardized NaOH solution from a burette.
 - After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
 - Continue the titration well past the expected equivalence points until the pH change becomes minimal.
- Data Analysis:
 - Plot the measured pH versus the volume of NaOH added to generate a titration curve.
 - The pKa values can be determined from the midpoints of the buffer regions (i.e., the pH at which half of the acidic protons have been neutralized).
 - Alternatively, the equivalence points can be found from the points of maximum slope on a first-derivative plot ($\Delta\text{pH}/\Delta\text{V}$ vs. V). The pKa is the pH at half the volume of titrant needed to reach the equivalence point.

Workflow Visualization

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Caption: Workflow for pKa determination by potentiometric titration.

Structural Relationship to Bioactive Analogs

The utility of **4-phosphonobutyric acid** as a synthetic precursor is exemplified by its relationship to biologically active molecules like L-AP4. The straightforward addition of an amino group at the alpha-position transforms a simple bifunctional acid into a potent neuromodulator.

Caption: Synthetic relationship between scaffold and bioactive analog.

Safety and Handling

According to aggregated GHS information, **4-phosphonobutyric acid** is classified as a corrosive substance.^[1] It is reported to cause severe skin burns and eye damage.^[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-Phosphonobutyric acid is a functionally rich molecule whose physical and chemical properties are dictated by the interplay between its carboxylic and phosphonic acid moieties. Its high polarity, multiple ionization states, and reactivity make it a valuable tool in synthetic chemistry and materials science. A thorough understanding of its properties, particularly its pKa values, is essential for its effective application. The structural similarity of its derivatives to known bioactive compounds underscores its potential as a foundational scaffold for the development of novel chemical probes and therapeutic agents.

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